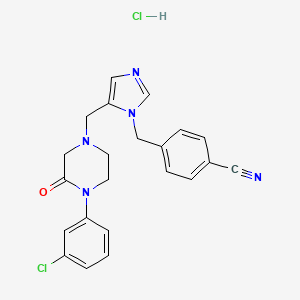

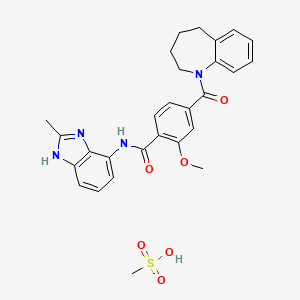

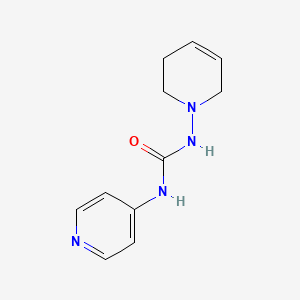

Benzonitrile, 4-((5-((4-(3-chlorophenyl)-3-oxo-1-piperazinyl)methyl)-1H-imidazol-1-yl)methyl)-, monohydrochloride

Descripción general

Descripción

Chemical Reactions Analysis

The chemical reactions involving this compound are not explicitly mentioned in the retrieved papers .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound include its molecular weight, melting point, boiling point, solubility, and more. Unfortunately, the specific physical and chemical properties for this compound are not available in the retrieved papers .Aplicaciones Científicas De Investigación

Inhibition of Prenylation of Oncogenic Protein KI-RAS

L-778123 also inhibits prenylation of the oncogenic protein KI-RAS in PSN-1 cells in a concentration-dependent manner .

Ex Vivo Applications

Ex vivo, L-778123 reduces HDJ2 and RAP1A prenylation in dog peripheral blood mononuclear cells (PBMCs) but has no effect on KI-RAS prenylation in patient-derived PBMCs .

Inhibition of T Cell Activation Markers

L-778123 inhibits lectin-induced expression of the T cell activation markers CD71 and CD25 on human PMBCs .

Inhibition of IL-2-Induced Proliferation

L-778123 inhibits IL-2-induced proliferation of CTLL-2 cells .

Cancer Research

L-778123 is used in cancer research, particularly in the study of cell signaling and regulation, cancer metabolism, and the tumor microenvironment .

Mecanismo De Acción

Target of Action

L-778123 hydrochloride is a dual inhibitor of Farnesyl Protein Transferase (FPTase) and Geranylgeranyl Protein Transferase type-I (GGPTase-I) . These enzymes are involved in the prenylation of proteins, a process that is crucial for the proper functioning of several proteins, including those involved in cell signaling and growth .

Biochemical Pathways

The primary biochemical pathways affected by L-778123 hydrochloride are those involving the prenylation of proteins. Prenylation is a post-translational modification involving the addition of hydrophobic molecules to a protein. This modification allows the protein to anchor into cell membranes and play a role in cell signaling . By inhibiting FPTase and GGPTase-I, L-778123 hydrochloride disrupts these pathways, potentially leading to altered cell behavior .

Pharmacokinetics

It has been observed that the systemic clearance of l-778123 averaged 1064 ± 456 ml/min/m^2, and the terminal half-life of elimination was 28 ± 10 h . More research is needed to fully understand the ADME properties of this compound and their impact on its bioavailability.

Result of Action

The inhibition of FPTase and GGPTase-I by L-778123 hydrochloride leads to the disruption of protein prenylation. This can result in altered cell signaling and growth . In vitro studies have shown that L-778123 hydrochloride can inhibit the proliferation of certain cancer cell lines . .

Action Environment

The action, efficacy, and stability of L-778123 hydrochloride can be influenced by various environmental factors. For instance, the presence of other compounds or drugs can impact the effectiveness of L-778123 hydrochloride. In a study, it was found that the combination of L-778123 and PD-1 inhibitors showed promising results in inhibiting tumor growth in mice . .

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

4-[[5-[[4-(3-chlorophenyl)-3-oxopiperazin-1-yl]methyl]imidazol-1-yl]methyl]benzonitrile;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H20ClN5O.ClH/c23-19-2-1-3-20(10-19)28-9-8-26(15-22(28)29)14-21-12-25-16-27(21)13-18-6-4-17(11-24)5-7-18;/h1-7,10,12,16H,8-9,13-15H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YNBSQYGTJLIPJS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C(=O)CN1CC2=CN=CN2CC3=CC=C(C=C3)C#N)C4=CC(=CC=C4)Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H21Cl2N5O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60180034 | |

| Record name | L 778123 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60180034 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

442.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Benzonitrile, 4-((5-((4-(3-chlorophenyl)-3-oxo-1-piperazinyl)methyl)-1H-imidazol-1-yl)methyl)-, monohydrochloride | |

CAS RN |

253863-00-2 | |

| Record name | Benzonitrile, 4-[[5-[[4-(3-chlorophenyl)-3-oxo-1-piperazinyl]methyl]-1H-imidazol-1-yl]methyl]-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=253863-00-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | L 778123 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0253863002 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | L 778123 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60180034 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | L-778123 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2A2059P49U | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the primary mechanism of action of L-778,123?

A1: L-778,123 acts as a dual inhibitor of protein farnesyltransferase (FTase) and geranylgeranyltransferase type-I (GGTase-I). [, , ] These enzymes are responsible for attaching isoprenoid lipids to proteins, a crucial step for the localization and function of various proteins, including those involved in cell signaling and growth. [, , , ]

Q2: How does L-778,123 interact with its target enzymes?

A2: Crystallographic studies have revealed that L-778,123 exhibits distinct binding modes for FTase and GGTase-I. [] It binds competitively with the protein substrate in FTase, whereas in GGTase-I, it competes with the lipid substrate, with its binding enhanced by the presence of anions like phosphate. [, ]

Q3: Which signaling pathways are affected by L-778,123?

A3: By inhibiting FTase and GGTase-I, L-778,123 disrupts the Ras/ERK signaling pathway, a key player in cell proliferation and survival. [, , ] It effectively inhibits the prenylation of several proteins within this pathway, including H-Ras, N-Ras, and K-Ras. [, ] Additionally, L-778,123 also affects the PI3 kinase pathway, contributing to its radiosensitizing effects. []

Q4: How does the inhibition of prenylation by L-778,123 translate into anti-cancer effects?

A4: Inhibition of protein prenylation by L-778,123 disrupts the function of proteins essential for cell signaling, leading to cell cycle arrest, induction of apoptosis, and sensitization of cancer cells to radiotherapy. [, , , ]

Q5: What have preclinical studies shown about the efficacy of L-778,123?

A5: Preclinical studies demonstrated promising anticancer activity of L-778,123 in various cancer models, including leukemia, pancreatic cancer, and lung cancer. [, , , , ] It effectively inhibited the proliferation of myeloid leukemia cells, showing differential cell cycle effects depending on the leukemia subtype. [] In pancreatic and lung cancer models, L-778,123 exhibited radiosensitizing effects, enhancing the efficacy of radiotherapy. [, , ]

Q6: Were the preclinical findings of L-778,123 translated into clinical success?

A6: Despite its promising preclinical activity, L-778,123 encountered challenges in clinical trials. While early studies showed some evidence of antitumor activity in solid tumors and leukemias, [] dose-limiting toxicities, including thrombocytopenia and QT interval prolongation, hampered its further development. [, , ]

Q7: What are the known mechanisms of resistance to L-778,123?

A7: While L-778,123 inhibits the prenylation of several Ras isoforms, certain proteins, like RhoB and RhoC, remain prenylated even with combined FTI and GGTI treatment. [] This persistence of prenylation in specific proteins might contribute to resistance mechanisms and limit the efficacy of L-778,123. []

Q8: Are there any biomarkers associated with L-778,123 efficacy?

A8: Research suggests that the prenylation status of HDJ2, a chaperone protein farnesylated by FTase, can serve as a pharmacodynamic marker for L-778,123 activity. [] Inhibition of HDJ2 prenylation in peripheral blood mononuclear cells was observed in patients treated with L-778,123 and correlated with drug concentration. [, ]

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

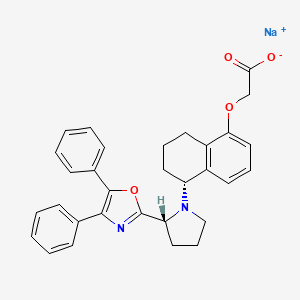

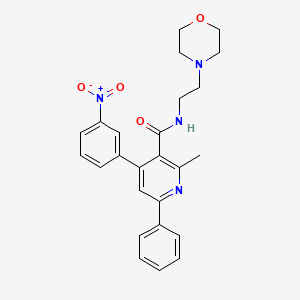

![(E)-3-(6-acetamidopyridin-3-yl)-N-[2-[[2,4-dichloro-3-[[2-methoxy-1-(pyridin-2-ylmethyl)benzimidazol-4-yl]oxymethyl]phenyl]-methylamino]-2-oxoethyl]prop-2-enamide](/img/structure/B1674018.png)

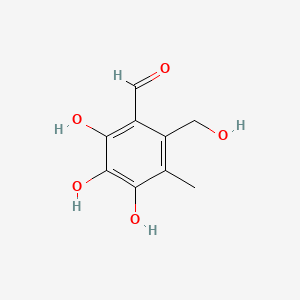

![N-[3-(4-methyl-1H-imidazol-1-yl)phenyl]-5H,6H-benzo[h]quinazolin-4-amine](/img/structure/B1674030.png)

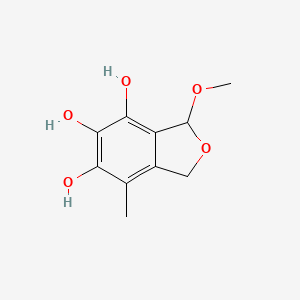

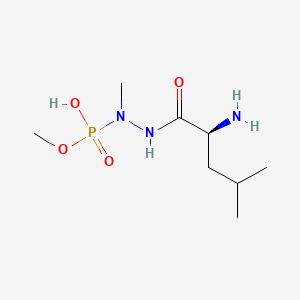

![[(1R)-1-[(3S,6S,9S,12S,18R,21S,22R)-21-acetamido-18-benzyl-3-[(1R)-1-methoxyethyl]-4,9,10,12,16-pentamethyl-15-methylidene-2,5,8,11,14,17,20-heptaoxo-22-propan-2-yl-1,19-dioxa-4,7,10,13,16-pentazacyclodocos-6-yl]-2-methylpropyl] (2S,3R)-3-hydroxy-4-methyl-2-(propanoylamino)pentanoate](/img/structure/B1674037.png)

![[(Z,2S)-4-[[(2R,3R,5S,6S)-6-[(2E,4E)-5-[(2R,3R,4S,6S)-4-(chloromethyl)-3,4,6-trihydroxy-6-methyloxan-2-yl]-3-methylpenta-2,4-dienyl]-2,5-dimethyloxan-3-yl]carbamoyl]but-3-en-2-yl] acetate](/img/structure/B1674041.png)